molecular formula C20H22N4O3 B3008407 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide CAS No. 1023481-25-5

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

Cat. No. B3008407
CAS RN: 1023481-25-5
M. Wt: 366.421
InChI Key: VQVKCQDWQIMOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a quinazoline derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Antimalarial Applications

Quinazolines have been evaluated for their antimalarial properties. A study highlighted the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines and their structure-activity relationship in antimalarial activity. The study reported the discovery of a compound with significant antimalarial activity, suggesting the potential of quinazoline derivatives as antimalarial drug leads (Mizukawa et al., 2021).

Antitumor and Antimicrobial Applications

Quinazolines have also been studied for their antitumor and antimicrobial activities. For example, a study on 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents indicated potent anti-tubulin activity and examined the mechanisms of anticancer effects (Hour et al., 2013). Another research focused on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, demonstrating significant antibacterial activity and suggesting their potential in treating bacterial infections (Singh et al., 2010).

Atrial Fibrillation Treatment

Quinazoline derivatives have been identified as potential treatments for atrial fibrillation. A study developed IKur inhibitors, revealing a lead compound with significant effects in pharmacodynamic models and a suitable pharmacokinetic profile for clinical advancement (Gunaga et al., 2017).

Antibacterial and Antifungal Agents

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing broad-spectrum activity against various microorganisms. One compound demonstrated a broad spectrum of activity, highlighting the class's potential as antimicrobial agents (Buha et al., 2012).

Anticancer and Photocatalytic Activities

The synthesis and evaluation of 2-pyridylquinazoline derivatives for potential anti-tumor and anti-microbial agents revealed selective antibacterial activity, suggesting these compounds as candidates for further development in cancer treatment and microbial infection control (Eweas et al., 2021).

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKCQDWQIMOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.